Azithromycin fumarate
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Overview
Description
Azithromycin fumarate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections. This compound is particularly valued for its improved bioavailability and stability compared to other macrolides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin fumarate is synthesized by reacting azithromycin with fumaric acid in a suitable solvent. The reaction typically involves dissolving azithromycin in a solvent like methanol or ethanol, followed by the addition of fumaric acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried to obtain this compound in its solid form .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Azithromycin fumarate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form oxazithromycin, which has different pharmacological properties.
Reduction: Reduction reactions can modify the lactone ring structure, affecting the antibiotic’s activity.
Substitution: Substitution reactions, particularly at the nitrogen atom in the lactone ring, can lead to the formation of derivatives with altered antibacterial spectra
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various alkylating agents can be employed under controlled conditions
Major Products:
Oxazithromycin: Formed through oxidation.
Reduced azithromycin derivatives: Formed through reduction.
Substituted azithromycin compounds: Formed through substitution reactions
Scientific Research Applications
Azithromycin fumarate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics’ chemical properties and reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used to treat bacterial infections, including respiratory tract infections, sexually transmitted diseases, and skin infections. .
Industry: Utilized in the formulation of pharmaceutical products, including tablets and suspensions.
Mechanism of Action
Azithromycin fumarate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation steps in protein synthesis, preventing the bacteria from producing essential proteins required for their growth and survival. The compound’s high tissue penetration and long half-life contribute to its effectiveness in treating infections .
Comparison with Similar Compounds
- Erythromycin
- Clarithromycin
- Roxithromycin
- Telithromycin
Azithromycin fumarate stands out due to its unique structural modifications, which enhance its pharmacokinetic properties and broaden its antibacterial spectrum .
Properties
CAS No. |
910239-90-6 |
---|---|
Molecular Formula |
C42H76N2O16 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
CJGFZUQRAPSVLZ-OAWJXUPESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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